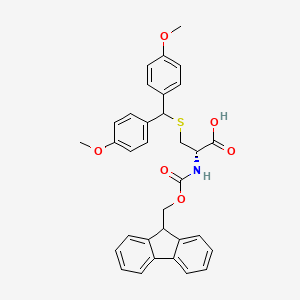
cis-4-(Trifluoromethoxy)cyclohexanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cis-4-(Trifluoromethoxy)cyclohexanamine hydrochloride is widely used in scientific research and laboratory experiments due to its versatile properties. It is known for its ability to catalyze the formation of a variety of organic compounds, as well as its ability to act as a ligand in metal complexes. It is also used as a reagent in the synthesis of a variety of organic compounds, including amines, heterocycles, and polymers. Additionally, this compound is used in the synthesis of pharmaceuticals, such as antifungal agents, and in the synthesis of materials for use in the electronics industry.
Mécanisme D'action
Cis-4-(Trifluoromethoxy)cyclohexanamine hydrochloride acts as a Lewis acid, which is a substance that can donate a pair of electrons to form a covalent bond with a Lewis base. In the presence of a Lewis base, this compound can form a complex with the base, which can then be used to catalyze a variety of organic reactions. Additionally, this compound can act as a ligand in metal complexes, which can be used to catalyze a variety of reactions.
Biochemical and Physiological Effects
This compound is a non-toxic compound and has not been found to have any adverse effects on humans or animals. Additionally, it has not been found to have any mutagenic or carcinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using cis-4-(Trifluoromethoxy)cyclohexanamine hydrochloride in laboratory experiments is its low cost and availability. Additionally, it is a non-toxic compound and has been found to be safe for use in laboratory experiments. However, one of the main limitations of using this compound is its low solubility in water, which can limit its use in certain types of reactions.
Orientations Futures
Cis-4-(Trifluoromethoxy)cyclohexanamine hydrochloride has a variety of potential applications in the future. It can be used in the synthesis of pharmaceuticals, materials for use in the electronics industry, and a variety of other organic compounds. Additionally, it can be used as a catalyst in a variety of reactions, including those involving metal complexes. Additionally, further research could be conducted to explore the potential uses of this compound in the synthesis of polymers and heterocycles. Finally, further research could be conducted to explore the potential applications of this compound in the development of new drugs and materials.
Méthodes De Synthèse
Cis-4-(Trifluoromethoxy)cyclohexanamine hydrochloride is synthesized by the reaction of trifluoromethylcyclohexanone (TFC) and hydrochloric acid (HCl). The reaction is conducted in an inert atmosphere and is typically carried out with a stoichiometric amount of HCl. The reaction is typically carried out at room temperature, but can also be conducted at elevated temperatures up to 80°C. The product is then purified by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
4-(trifluoromethoxy)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-7(9,10)12-6-3-1-5(11)2-4-6;/h5-6H,1-4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZCBQKTVGISDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[S(R)]-N-[(1S)-1-[2-(9-anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6297290.png)

![Dichloro[(R)-(+)-2,2'-bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B6297302.png)




